molecular formula C17H17IN2O5 B3498458 3,4-diethoxy-5-iodo-N-(3-nitrophenyl)benzamide

3,4-diethoxy-5-iodo-N-(3-nitrophenyl)benzamide

Cat. No.: B3498458
M. Wt: 456.23 g/mol
InChI Key: CMZKNTZTCPZRMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzamide compounds are often synthesized starting from benzoic acid or acetoxybenzoic acid and amine derivatives . The specific synthesis process for “3,4-diethoxy-5-iodo-N-(3-nitrophenyl)benzamide” would likely depend on the specific properties of the starting materials and the desired end product.


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the specific properties of the compound and the conditions under which the reactions are carried out. Benzamides are known to undergo a variety of reactions, including protodeboronation .

Mechanism of Action

The mechanism of action of a compound like “3,4-diethoxy-5-iodo-N-(3-nitrophenyl)benzamide” would likely depend on its specific structure and the biological system in which it is acting. For example, some benzamides have been found to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties .

Safety and Hazards

The safety and hazards associated with a compound like “3,4-diethoxy-5-iodo-N-(3-nitrophenyl)benzamide” would likely depend on its specific properties. For example, some benzamides may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for research on a compound like “3,4-diethoxy-5-iodo-N-(3-nitrophenyl)benzamide” would likely depend on the results of initial studies on its properties and potential applications. Given the wide range of biological activities exhibited by benzamides, it’s possible that this compound could have interesting biological or pharmaceutical applications .

Properties

IUPAC Name

3,4-diethoxy-5-iodo-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O5/c1-3-24-15-9-11(8-14(18)16(15)25-4-2)17(21)19-12-6-5-7-13(10-12)20(22)23/h5-10H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZKNTZTCPZRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])I)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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